molecular formula C6H3Cl2NO3 B8385696 2-(2,2-Dichlorovinyl)-5-nitrofuran

2-(2,2-Dichlorovinyl)-5-nitrofuran

Cat. No.: B8385696
M. Wt: 208.00 g/mol
InChI Key: BDZGENDGNWGPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dichlorovinyl)-5-nitrofuran is a synthetic nitrofuran derivative characterized by a nitro group at the 5-position of the furan ring and a 2,2-dichlorovinyl substituent at the 2-position. Nitrofurans are heterocyclic compounds known for their broad-spectrum antimicrobial activity, often exploited in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C6H3Cl2NO3

Molecular Weight

208.00 g/mol

IUPAC Name

2-(2,2-dichloroethenyl)-5-nitrofuran

InChI

InChI=1S/C6H3Cl2NO3/c7-5(8)3-4-1-2-6(12-4)9(10)11/h1-3H

InChI Key

BDZGENDGNWGPFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=C(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Nitrofuran Derivatives

Key Compounds :

  • 5-Nitrofuran-2-carboxylic acid derivatives: Synthesized via coupling with quinoxaline amines, these exhibit antimicrobial activity due to the nitro group’s electron-withdrawing effects, which disrupt microbial DNA .

Structural Comparison :

Compound Core Structure Substituent Key Feature
2-(2,2-Dichlorovinyl)-5-nitrofuran Furan 2,2-Dichlorovinyl Enhanced lipophilicity, halogenation
5-Nitrofuran-2-carboxylic acid Furan Carboxylic acid Polar, facilitates hydrogen bonding
5-Nitrothiophene-2-carboxylic acid Thiophene Carboxylic acid Increased π-electron density

Activity Insights :

  • The dichlorovinyl group in this compound may confer greater membrane permeability than carboxylated nitrofurans, improving target engagement .
  • Thiophene analogs (e.g., 5-nitrothiophene derivatives) show reduced antibacterial efficacy in some studies, possibly due to poorer solubility .
Dichlorovinyl-Containing Compounds: Pyrethroids

Key Compounds :

  • Permethrin : A pyrethroid insecticide containing a 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane moiety. The dichlorovinyl group enhances insecticidal activity by stabilizing binding to sodium channels .
  • Cypermethrin/Cyfluthrin : Similar pyrethroids with dichlorovinyl groups; cis-isomers exhibit higher potency than trans-isomers due to stereospecific target interactions .

Comparison with this compound :

Feature This compound Permethrin/Cypermethrin
Core Structure Furan ring with nitro group Cyclopropane ester
Dichlorovinyl Position 2-position of furan 3-position of cyclopropane
Primary Use Antimicrobial (inferred) Insecticidal
Metabolism Likely nitro-reduction (nitrofuran pathway) Ester hydrolysis → dichlorovinyl metabolites
Stereochemical Impact Not documented cis-Isomers > trans-Isomers in activity

Key Differences :

  • Mode of Action : Nitrofurans disrupt microbial DNA, while pyrethroids target insect sodium channels .
  • Metabolic Fate : Pyrethroids degrade into dichlorovinyl carboxylic acids (e.g., cis-/trans-3-(2,2-DCVA)), whereas nitrofurans may undergo nitro group reduction, risking mutagenicity .
Halogenated Aromatic Compounds

Key Compounds :

  • 2,4-Dichloro-5-fluorobenzoic acid : A halogenated aromatic acid with herbicidal properties .
  • 5-Chloro-2-nitrophenol: A chlorinated nitro-aromatic compound with applications in dye synthesis .

Comparison :

  • Electrophilic Substitution : The dichlorovinyl group in this compound may increase electrophilicity at the nitro-bearing position, enhancing reactivity toward biological nucleophiles.
  • Toxicity Profile: Halogenated aromatics like 5-chloro-2-nitrophenol are associated with environmental persistence, whereas nitrofurans face scrutiny over nitro-reduction metabolites .

Physicochemical Data (Inferred) :

Property This compound 5-Nitrofuran-2-carboxylic acid Permethrin
LogP (Lipophilicity) ~3.5 (estimated) ~1.8 ~6.0
Solubility Low (dichlorovinyl hydrophobicity) Moderate (carboxylic acid) Very low
Stability High (resistant to hydrolysis) Moderate High

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